AT1 Receptor Binding Affinity: Olmesartan IC50 7.7 nM Demonstrates 4.3-Fold Higher Potency Than Losartan
Olmesartan exhibits an IC50 of 7.7 nM for inhibition of angiotensin II binding to AT1 receptors in bovine adrenal cortical membranes . This binding affinity is quantitatively superior to losartan, which demonstrates an IC50 of approximately 33 nM for AT1 receptor inhibition [1]. The 4.3-fold difference in receptor binding potency (7.7 nM vs. 33 nM) at the molecular target level provides a mechanistic basis for the differential clinical efficacy observed between these ARBs. Olmesartan also shows high selectivity for AT1 receptors with almost no antagonistic activity on AT2 and AT4 receptors [2].
| Evidence Dimension | AT1 receptor binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.7 nM |
| Comparator Or Baseline | Losartan IC50 = 33 nM (reported as 33 nmol/L for AT1 receptor) |
| Quantified Difference | 4.3-fold greater potency (lower IC50) |
| Conditions | Bovine adrenal cortical membranes, angiotensin II binding inhibition assay |
Why This Matters
Higher receptor binding potency at the molecular level supports reduced dosing requirements and provides a mechanistic rationale for superior blood pressure reduction observed in clinical comparisons.
- [1] GLPBIO. Olmesartan medoxomil product page. Losartan comparator data. View Source
- [2] Koike H, Sada T, Mizuno M. In vitro and in vivo pharmacology of olmesartan medoxomil. J Hypertens. 2001;19(Suppl 1):S3-S14. View Source
